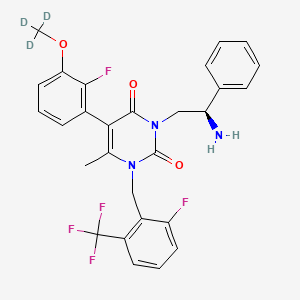

De(ethyl buytrate) Elagolix Methoxy-d3

CAS No.:

Cat. No.: VC17992956

Molecular Formula: C28H24F5N3O3

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H24F5N3O3 |

|---|---|

| Molecular Weight | 548.5 g/mol |

| IUPAC Name | 3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3 |

| Standard InChI Key | AEOBYHAZFRJFPZ-WOWPMFNVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C |

| Canonical SMILES | CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F |

Introduction

Chemical Identity and Structural Characteristics

De(ethyl buytrate) Elagolix Methoxy-d3 is registered under the CAS number 2233595-39-4 and is cataloged in PubChem as a deuterated derivative of elagolix . The parent compound, elagolix, is a small molecule antagonist of the GnRH receptor, approved for the management of endometriosis-associated pain . The deuterated variant introduces three deuterium atoms () into the methoxy (-OCH) group, replacing protium atoms. This modification is hypothesized to alter the compound’s metabolic stability by leveraging the kinetic isotope effect, which slows enzymatic degradation .

Molecular and Structural Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 548.5 g/mol | PubChem |

| CAS Number | 2233595-39-4 | PubChem |

| Deuterium Positions | Methoxy group (-OCD) | Inferred |

| Parent Compound (Elagolix) | PubChem CID: 11519388 | PubChem |

The 2D and 3D structural depictions in PubChem highlight a complex aromatic framework with a substituted urea moiety, consistent with elagolix’s pharmacophore . The deuterium atoms are positioned to minimize steric hindrance while maximizing metabolic resistance.

Pharmacological Profile and Mechanism of Action

As a deuterated derivative, De(ethyl buytrate) Elagolix Methoxy-d3 retains the GnRH receptor antagonism of elagolix but with potential pharmacokinetic advantages.

GnRH Receptor Antagonism

Elagolix suppresses gonadotropin secretion by competitively inhibiting pituitary GnRH receptors, reducing estrogen production and alleviating endometriosis symptoms . In the 12-month Elaris trials, elagolix demonstrated responder rates of 52.1–78.2% for dysmenorrhea and 67.5–69.1% for nonmenstrual pelvic pain . The deuterated variant aims to sustain these effects with less frequent dosing.

Metabolic Stability and Half-Life

Deuterium’s kinetic isotope effect can slow oxidative metabolism by cytochrome P450 enzymes. For example, deuterated versions of drugs like deutetrabenazine exhibit 2–3-fold increases in half-life compared to their protiated forms . While specific data for De(ethyl buytrate) Elagolix Methoxy-d3 are unavailable, its design suggests similar goals: prolonging therapeutic action and reducing dosing frequency.

Applications and Future Directions

De(ethyl buytrate) Elagolix Methoxy-d3 is primarily a research tool for studying deuterium’s impact on drug metabolism. Its potential clinical applications mirror elagolix’s indications, with possible extensions to androgen-dependent conditions like prostate cancer. Future studies should compare its pharmacokinetics to elagolix and assess long-term safety in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume